molecular formula C11H21N3O3 B1675814 Lysylproline CAS No. 52766-27-5

Lysylproline

Cat. No.: B1675814
CAS No.: 52766-27-5
M. Wt: 243.3 g/mol
InChI Key: AIXUQKMMBQJZCU-IUCAKERBSA-N
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Description

Lysylproline is a dipeptide composed of the amino acids lysine and proline. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysylproline can be synthesized through peptide synthesis methods, which involve the formation of peptide bonds between amino acids. The synthesis typically involves protecting groups to prevent unwanted reactions at specific sites on the amino acids. The process includes:

  • Activation of the carboxyl group of one amino acid (lysine) using reagents like carbodiimides.
  • Coupling the activated amino acid with the amino group of the second amino acid (proline) to form the peptide bond.
  • Removal of protecting groups to yield the final dipeptide.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms can be designed to overproduce the desired dipeptide by optimizing metabolic pathways and fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: Lysylproline can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups .

Scientific Research Applications

Lysylproline has various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Lysylproline: this compound is unique due to its specific combination of lysine and proline, which imparts distinct chemical and biological properties. Unlike other dipeptides, this compound has been shown to have specific anti-inflammatory and antifibrotic effects, making it a valuable compound for therapeutic research .

Properties

IUPAC Name

(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17/h8-9H,1-7,12-13H2,(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXUQKMMBQJZCU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967215
Record name Lysylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52766-27-5
Record name L-Lysyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52766-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052766275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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